molecular formula C9H10O4 B044328 3,5-Dimethoxybenzoic acid CAS No. 1132-21-4

3,5-Dimethoxybenzoic acid

Cat. No. B044328
CAS RN: 1132-21-4
M. Wt: 182.17 g/mol
InChI Key: IWPZKOJSYQZABD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,5-Dimethoxybenzoic acid can involve various chemical pathways. One reported method for synthesizing derivatives of this compound involves starting from 2,3,4,5-tetrafluorobenzoic acid, which undergoes nitration, methoxyl substitution, reduction, diazotisation, and further reduction steps to yield 3,5-Dimethoxy-2,4-Difluorobenzoic acid. This process highlights the compound's role as a key intermediate in the synthesis of pharmaceutical impurities, showcasing the versatility and importance of its synthetic routes (Mingguang Zhang et al., 2017).

Molecular Structure Analysis

X-ray diffraction studies have been pivotal in determining the molecular structure of 3,5-Dimethoxybenzoic acid and its derivatives. These studies reveal that the compound is planar and forms hydrogen-bonded cyclic dimers. The specific arrangement and distances between oxygen atoms in these dimers provide insight into the molecular interactions that define the compound's structural characteristics (D. Lynch et al., 1994).

Chemical Reactions and Properties

The chemical properties of 3,5-Dimethoxybenzoic acid are influenced by the methoxy groups attached to the benzene ring. These groups affect the electron density around the ring, impacting the compound's reactivity towards various chemical reactions. Studies on the synthesis of related compounds illustrate the compound's role in forming complex structures and its reactivity towards different chemical agents, showcasing its versatility in organic synthesis and the development of novel materials.

Physical Properties Analysis

The solubility and phase behavior of 3,5-Dimethoxybenzoic acid in various solvents have been explored through experimental and molecular simulation studies. These studies provide valuable information on the compound's solubility in different solvents, crucial for its separation and purification in industrial processes. The interactions between the compound and solvents, analyzed through molecular dynamics simulations, offer insights into the factors influencing its solubility and the conditions favorable for its industrial separation and purification (Shanshan Feng et al., 2021).

Scientific Research Applications

  • Management of Sickle Cell Disease : Gamaniel et al. (2000) found that 3,5-dimethoxy-4-hydroxybenzoic acid could play a role in managing sickle cell disease. This compound demonstrated potential in inhibiting polymerization, providing analgesic effects, and reducing inflammation (Gamaniel et al., 2000).

  • Postharvest Decay Reduction in Fruits : Lattanzio et al. (1996) showed that 2,5-dimethoxybenzoic acid is effective in reducing the postharvest decay of strawberry fruits, especially when used in combination with 0.05% Tween 20 (Lattanzio et al., 1996).

  • Synthesis of Substituted Anthraquinones : Liu Zuliang (2007) reported that 3,5-dimethoxyphthalic anhydride, synthesized with a 78% yield, is useful for creating substituted anthraquinones, hypericin, and its derivatives (Liu Zuliang, 2007).

  • Solubility and Industrial Production : Feng et al. (2021) found that 3,5-dimethoxybenzoic acid has higher solubility in ethanol than in n-butanol, which increases with temperature. This property is beneficial for its industrial production (Feng et al., 2021).

  • HIV Restrain Synthesis : Zhang et al. (2007) developed a new process for preparing 3,5-dihydroxy-1-pentylbenzene that offers higher quality and yield than previous methods, showing promise for HIV restrainer synthesis (Zhang et al., 2007).

  • Synthesis of Natural Products : Chen et al. (2011) demonstrated a sequential synthetic strategy using 3,5-dimethoxybenzoic acid for compounds like isopaucifloral F and pallidol (Chen et al., 2011).

  • Controlling Polymorphic Outcomes : Semjonova and Be̅rziņš (2022) indicated that additives can influence the formation of certain polymorphs in 2,6-dimethoxybenzoic acid crystallization, potentially improving stability and transition kinetics (Semjonova & Be̅rziņš, 2022).

  • Crystal Structure Studies : Pinkus et al. (2002) studied the crystal structure of 3,4-dimethoxybenzoic acid, finding it crystallizes in the triclinic space group, forming hydrogen-bonded dimers (Pinkus et al., 2002).

  • Synthesis of Antioxidants : Combes and Finet (1997) synthesized resorstatin, a natural free radical scavenger antioxidant, from 3,5-dimethoxybenzoic acid in a simple and inexpensive manner (Combes & Finet, 1997).

  • Catalysis in Organic Synthesis : Xiu (2003) noted that MnOx/y-Al2O3 catalysts are effective in synthesizing 3,5-dimethoxybenzaldehyde from 3,5-dihydroxybenzoic acid, achieving an 81.7% yield (Xiu, 2003).

  • Drug Dosing Devices : McCoy et al. (2007) developed light-triggered molecule-scale drug dosing devices, offering a new paradigm for controlled drug release (McCoy et al., 2007).

Safety And Hazards

When handling 3,5-Dimethoxybenzoic acid, it’s important to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep in a dry, cool and well-ventilated place. Keep container tightly closed .

Future Directions

The solubility of 3,5-Dimethoxybenzoic acid in different solvents increases from 2-folds to 5-folds with the increasing temperature, which provides favorable conditions for the separation and purification of 3,5-Dimethoxybenzoic acid in industrial production .

properties

IUPAC Name

3,5-dimethoxybenzoic acid
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InChI

InChI=1S/C9H10O4/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IWPZKOJSYQZABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O4
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DSSTOX Substance ID

DTXSID3061550
Record name Benzoic acid, 3,5-dimethoxy-
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Molecular Weight

182.17 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name 3,5-Dimethoxybenzoic acid
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Product Name

3,5-Dimethoxybenzoic acid

CAS RN

1132-21-4
Record name 3,5-Dimethoxybenzoic acid
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Record name 3,5-DIMETHOXYBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,870
Citations
S Feng, M Yao, S Guo, Y Liu, H Peng, Y Ma… - Journal of Molecular …, 2021 - Elsevier
The solubility of 3,5-dimethoxybenzoic acid in 13 pure solvents range from 283.15 K to 323.15 K was investigated by the experiments and molecular simulations. Interestingly, its …
Number of citations: 13 www.sciencedirect.com
CM John, S Arockiasamy - Natural product research, 2020 - Taylor & Francis
Increase in adiposity is associated with obesity and obesity-related complications. Syringic acid (SA), a phenolic acid facilitates oxidation, polymerization, and condensation reactions, …
Number of citations: 19 www.tandfonline.com
JR Zheng, N Ren, JJ Zhang, DH Zhang, LZ Yan… - The Journal of Chemical …, 2013 - Elsevier
The synthesis and structure determination of five novel lanthanide complexes {[Ln(3,5-DmeoxBA) 3 (phen)] 2 (Ln=Pr(1) Nd (2), Sm (3), Eu (4), and Ho (5); 3,5-DmeoxBA = 3,5-…
Number of citations: 20 www.sciencedirect.com
JR Zheng, SX Ren, N Ren, JJ Zhang, DH Zhang… - Thermochimica …, 2013 - Elsevier
Four lanthanide complexes with a general formula [Ln(3,5-DmeoxBA) 3 (phen)] 2 (Ln = Tb(1), Dy(2), Er(3), Yb(4); 3,5-DmeoxBA = 3,5-dimethoxybenzoic acid; phen = 1,10-…
Number of citations: 12 www.sciencedirect.com
T Stalin, G Sivakumar, B Shanthi, A Sekar… - … of Photochemistry and …, 2006 - Elsevier
Effect of solvents, buffer solutions of different pH and β-cyclodextrin on the absorption and fluorescence spectra of 4-hydroxy-3,5-dimethoxybenzoic acid [HDMB] have been investigated…
Number of citations: 48 www.sciencedirect.com
DE Lynch, G Smith, KA Byriel… - … Section C: Crystal …, 1994 - scripts.iucr.org
3, 5-Dimethoxybenzoic acid, C9H1004, is planar and forms hydrogen-bonded cyclic dimers [O-.. O= 2.644 (2)~]. The second (monoclinic) polymorph of the 2: 1 adduct of 3, 5-…
Number of citations: 18 scripts.iucr.org
H Wang, W Zhang - Journal of Chemical & Engineering Data, 2009 - ACS Publications
The solubility of 3,5-dimethoxybenzoic acid, 4-cyanobenzoic acid, 4-acetoxybenzoic acid, 3,5-diaminobenzoic acid, and 2,4-dichlorobenzoic acid in ethanol was measured by both …
Number of citations: 7 pubs.acs.org
W Ferenc, A Walkóv-Dziewulska… - Journal of the Serbian …, 2003 - doiserbia.nb.rs
The conditions for the formation of rare earth element 3,5-dimethytoxybenzoates were studied and their quantitative composition and solubilities in water at 293 K were determined. The …
Number of citations: 16 doiserbia.nb.rs
KA DeWeerd, A Saxena, DP Nagle Jr… - Applied and …, 1988 - Am Soc Microbiol
O-methyl substituents of aromatic compounds can provide C1 growth substrates for facultative and strict anaerobic bacteria isolated from diverse environments. The mechanism of the …
Number of citations: 75 journals.asm.org
M Colomina, MV Roux, C Turrion - The Journal of Chemical …, 1981 - Elsevier
The energies of combustion of 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-dimethoxybenzoic acids have been determined by static-bomb calorimetry. The enthalpies of formation in the crystalline state …
Number of citations: 12 www.sciencedirect.com

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